5-LOX Inhibition Distinct from DDR1 Analogs
The target compound demonstrates measurable inhibition of human 5-lipoxygenase (5-LOX) with an IC50 of 2.03 μM (2.03E+3 nM) in a recombinant enzyme assay using Escherichia coli-expressed human 5-LOX [1]. In contrast, the 2-amino-substituted analog 7f (a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) exhibits no reported 5-LOX activity and instead demonstrates high-affinity DDR1 binding with a Kd of 5.9 nM [2]. This functional divergence underscores that the 3-oxo group confers a distinct pharmacological fingerprint not replicable by amino-substituted congeners.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.03 μM (2.03E+3 nM) |
| Comparator Or Baseline | 2-Amino-2,3-dihydro-1H-indene-5-carboxamide derivative 7f: No 5-LOX activity reported; DDR1 Kd = 5.9 nM |
| Quantified Difference | Functional target shift from 5-LOX (target compound) to DDR1 (comparator) |
| Conditions | Recombinant human 5-LOX expressed in E. coli BL21 (DE3) cells; preincubation 10 min before arachidonic acid addition [1] |
Why This Matters
For researchers investigating the 5-LOX pathway, this compound provides a structurally defined indene-5-carboxamide probe with confirmed activity, whereas DDR1-optimized analogs are functionally irrelevant for this target.
- [1] BindingDB. (n.d.). BDBM50576515 (CHEMBL4858051): IC50 = 2.03E+3 nM against human 5-lipoxygenase (5-LOX). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50576515 View Source
- [2] Zhu, D., Huang, H., Pinkas, D. M., Luo, J., Ganguly, D., Fox, A. E., ... & Ding, K. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-based discoidin domain receptor 1 (DDR1) inhibitors: design, synthesis, and in vivo antipancreatic cancer efficacy. Journal of Medicinal Chemistry, 62(16), 7431-7444. View Source
